Tris(benzoato-O)oxovanadium

Description

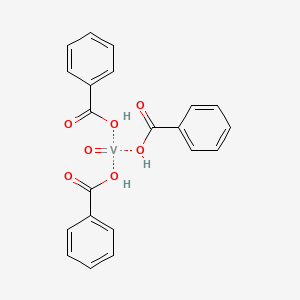

Tris(benzoato-O)oxovanadium is a vanadium(V) coordination complex with the formula $[VO(O2CC6H5)3]$. It features a central vanadium atom in the +5 oxidation state, coordinated by three benzoate ligands via their oxygen atoms and one oxo group, forming a distorted octahedral geometry . This compound is synthesized through reactions between vanadium salts (e.g., vanadium sulfate) and benzoic acid under controlled pH and temperature conditions. Characterization techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray diffraction confirm its structure and purity .

Properties

CAS No. |

25578-30-7 |

|---|---|

Molecular Formula |

C21H18O7V |

Molecular Weight |

433.3 g/mol |

IUPAC Name |

benzoic acid;oxovanadium |

InChI |

InChI=1S/3C7H6O2.O.V/c3*8-7(9)6-4-2-1-3-5-6;;/h3*1-5H,(H,8,9);; |

InChI Key |

VDWQNSKYBVSYDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.O=[V] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(benzoato-O)oxovanadium typically involves the reaction of vanadium pentoxide (V2O5) with benzoic acid in the presence of a suitable solvent, such as methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The general reaction can be represented as follows:

V2O5+6C6H5COOH→2VO(C6H5COO)3+3H2O

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Tris(benzoato-O)oxovanadium can undergo various chemical reactions, including:

Oxidation: The oxovanadium center can be oxidized to higher oxidation states, such as vanadium(V).

Reduction: The compound can be reduced to lower oxidation states, such as vanadium(III).

Substitution: The benzoate ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) are often used.

Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and a suitable solvent, such as dichloromethane or acetonitrile.

Major Products Formed:

Oxidation: Formation of vanadium(V) complexes.

Reduction: Formation of vanadium(III) complexes.

Substitution: Formation of new coordination complexes with different ligands.

Scientific Research Applications

Catalysis

Tris(benzoato-O)oxovanadium has been studied for its catalytic properties, particularly in oxidation reactions. Its ability to facilitate electron transfer processes makes it a valuable catalyst in organic synthesis. Research indicates that this compound can effectively oxidize alcohols to carbonyl compounds, showcasing its utility in synthetic organic chemistry .

The biological applications of this compound have been a focal point of research due to its potential therapeutic effects. Studies have shown that vanadium complexes can mimic insulin activity, which is significant for diabetes management. This compound has demonstrated the ability to enhance glucose uptake in cells, indicating its potential as an antidiabetic agent . Furthermore, its antimicrobial properties are being explored, particularly against resistant strains of bacteria .

Material Science

In material science, this compound is investigated for its role in the development of metal-organic frameworks (MOFs). These frameworks can be utilized for gas storage and separation technologies due to their tunable porosity and surface area. The incorporation of vanadium into these structures enhances their catalytic activity and stability .

Case Study 1: Antidiabetic Activity

A study conducted on the effects of this compound on diabetic rats demonstrated significant improvements in blood glucose levels. The compound was administered over a period of four weeks, showing a reduction in hyperglycemia comparable to standard antidiabetic medications. This suggests that this compound may serve as a complementary treatment for diabetes .

Case Study 2: Catalytic Efficiency

In a comparative study of various vanadium complexes, this compound exhibited superior catalytic efficiency in the oxidation of primary alcohols to aldehydes. The reaction conditions were optimized to achieve high yields, confirming the compound's potential as a catalyst in industrial applications .

Mechanism of Action

The mechanism by which tris(benzoato-O)oxovanadium exerts its effects is largely dependent on its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby altering their activity. The compound’s redox properties also enable it to participate in electron transfer reactions, which can influence cellular processes and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Oxovanadium Compounds

Structural and Geometric Differences

Insights :

Catalytic Performance

Oxovanadium(V) vs. Oxovanadium(IV) Catalysts

Key Findings :

- This compound outperforms V₂O₅ in redox catalysis due to its soluble, ligand-stabilized structure .

- Vanadium(IV) catalysts like VO(acac)₂ are less thermally stable, restricting their use in high-temperature processes .

Antidiabetic Activity

Insights :

- Vanadium(IV) complexes like BMOV show superior glucose-lowering effects in vivo, but this compound’s higher oxidation state may offer unique redox interactions with cellular targets .

Anticancer Potential

| Compound | Cell Line Tested | IC₅₀ (μM) | Notes | Reference |

|---|---|---|---|---|

| This compound | HeLa, MCF-7 | Pending | Preliminary apoptosis induction | |

| VO(Me₂-phen)₂ | Human cancer cells | 5–10 | Confirmed apoptosis via PTP1B inhibition |

Biological Activity

Tris(benzoato-O)oxovanadium is a vanadium-based compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides an in-depth review of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a coordination complex formed by vanadium and benzoate ligands. Vanadium complexes are known for their diverse biological activities, including insulin-mimetic properties, antioxidant effects, and potential anticancer activities. The unique coordination environment provided by the benzoate ligands may enhance the biological efficacy of the vanadium center.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Insulin Mimetic Activity : Vanadium compounds have been shown to mimic insulin action by enhancing glucose uptake in cells and improving insulin sensitivity. This is particularly relevant for diabetes management.

- Antioxidant Properties : The compound exhibits free radical scavenging activity, which can protect cells from oxidative stress.

- Enzyme Inhibition : this compound has been studied for its ability to inhibit various enzymes, including those involved in cancer cell proliferation.

Case Studies

- Insulin-Mimetic Effects : A study demonstrated that this compound significantly increased glucose uptake in muscle cells, comparable to that induced by insulin. This suggests its potential use in treating insulin resistance .

- Antioxidant Activity : In vitro assays showed that the compound effectively scavenged DPPH radicals and reduced oxidative stress markers in cultured cells. These findings indicate its potential role as an antioxidant agent .

- Anticancer Properties : Research indicated that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest .

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.